molecular formula C10H9FN2O2S B11774078 4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole

4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11774078
M. Wt: 240.26 g/mol
InChI Key: HXWZHQLXVHSSRZ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole: is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to yield the desired pyrazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially leading to the formation of fluorophenyl hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Fluorophenyl hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity, while the methylsulfonyl group can modulate its reactivity and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

  • 2-Fluorophenyl methyl sulfone
  • 1-(2-Fluorophenyl)-4-(methylsulfonyl)piperazine

Comparison: Compared to similar compounds, 4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

4-(2-fluorophenyl)-5-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H9FN2O2S/c1-16(14,15)10-8(6-12-13-10)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)

InChI Key

HXWZHQLXVHSSRZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2F

Origin of Product

United States

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